Tert-butyl 2-chloro-2-cyanoacetate
Description
Nuclear Magnetic Resonance (NMR) Spectral Features
¹H NMR (400 MHz, CDCl₃):
- δ 1.48 ppm (s, 9H) : Singlet for the tert-butyl group’s equivalent methyl protons.
- δ 3.92 ppm (s, 1H) : Methine proton adjacent to the cyano and chloro groups, split into a singlet due to symmetry.
¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Vibrational Signatures
Mass Spectrometric Fragmentation Patterns
- Molecular ion peak : m/z 175.6 ([M]⁺).
- Major fragments :
Comparative Analysis with Related Cyanoacetate Derivatives
| Property | This compound | Tert-Butyl Cyanoacetate |
|---|---|---|
| Molecular Formula | C₇H₁₀ClNO₂ | C₇H₁₁NO₂ |
| Molecular Weight | 175.61 g/mol | 155.18 g/mol |
| Key Functional Groups | Cl, CN, COO-tert-butyl | CN, COO-tert-butyl |
| Reactivity | Electrophilic substitution | Nucleophilic acyl substitution |
The introduction of the chloro group in this compound significantly alters its reactivity compared to non-halogenated analogs like tert-butyl cyanoacetate . The electron-withdrawing chloro group enhances the electrophilicity of the α-carbon, enabling reactions such as:
In contrast, tert-butyl cyanoacetate primarily undergoes Knoevenagel condensations due to the absence of a leaving group.
Properties
Molecular Formula |
C7H10ClNO2 |
|---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
tert-butyl 2-chloro-2-cyanoacetate |
InChI |
InChI=1S/C7H10ClNO2/c1-7(2,3)11-6(10)5(8)4-9/h5H,1-3H3 |
InChI Key |
ZDLQYYNXTWSHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-chloro-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl cyanoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl chloro(cyano)acetate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of tert-butyl cyanoacetic acid.
Reduction: Formation of tert-butyl aminoacetate.
Scientific Research Applications
Tert-butyl 2-chloro-2-cyanoacetate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of enzyme inhibitors and other bioactive compounds.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl chloro(cyano)acetate involves its functional groups:
Chloro Group: Acts as a leaving group in nucleophilic substitution reactions.
Cyano Group: Participates in various transformations, including reduction and nucleophilic addition.
Ester Group: Can be hydrolyzed or transesterified under appropriate conditions.
Comparison with Similar Compounds
Functional Group Variations: Cyano vs. Amide Groups
- Tert-butyl 2-chloro-2-cyanoacetate vs. 2-Chloro-N-(1-cyanoethyl)-N-cyclohexylacetamide (E9): While both compounds contain chloro and cyano groups, E9 replaces the ester with an amide. This makes E9 more suited for peptide coupling or polymer chemistry, whereas the tert-butyl ester is better for deprotection reactions in heterocycle synthesis .
Substituent Effects: Aromatic vs. Aliphatic Moieties
- This compound vs. Tert-butyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-2-cyanoacetate: The latter compound (CAS 1426290-06-3) incorporates a pyridyl ring with a trifluoromethyl group, increasing molecular weight (320.697 g/mol vs. ~191.6 g/mol for the base compound) and lipophilicity. The electron-withdrawing trifluoromethyl group enhances stability against hydrolysis, making it valuable in medicinal chemistry for targeting hydrophobic binding pockets .
Heteroatom Influence: Sulfur vs. Chlorine
- This compound vs. Tert-butyl 2-chlorosulfanylacetate: The substitution of cyano with a chlorosulfanyl group (C6H11ClO2S) introduces sulfur, which can act as a leaving group in nucleophilic substitutions. This contrasts with the cyano group’s electron-withdrawing effect, which activates adjacent positions for electrophilic attacks. The sulfur-containing derivative may exhibit greater reactivity in thiol-ene click chemistry .
Reactivity and Stability Considerations
- Tert-Butyl Group Stability :
The tert-butyl group in the target compound provides steric shielding, reducing ester hydrolysis rates compared to methyl or ethyl esters. However, under strong acidic conditions (e.g., conc. H2SO4), it undergoes cleavage to yield carboxylic acids . - This informs handling precautions for tert-butyl esters, which may decompose similarly .
Q & A
Basic: What are the standard synthetic routes for tert-butyl 2-chloro-2-cyanoacetate?
The compound is typically synthesized via base-catalyzed condensation reactions. For example, tert-butyl cyanoacetate derivatives are often prepared by reacting cyanoacetate esters with halogenated reagents under basic conditions. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃), with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Optimization of reaction time and temperature is critical to achieving high yields.
Advanced: How can reaction conditions be tailored to minimize undesired byproducts?
Byproduct formation often arises from competing side reactions, such as over-alkylation or hydrolysis. Adjusting the base strength (e.g., using milder bases like K₂CO₃ instead of NaH) and solvent polarity (e.g., THF for better selectivity over DMF) can improve regioselectivity . Monitoring reaction progress via thin-layer chromatography (TLC) or in situ spectroscopic methods (e.g., IR for nitrile group tracking) helps identify optimal termination points.
Basic: What safety protocols are essential for handling this compound?
Personal protective equipment (PPE) should include nitrile gloves, lab coats, and respiratory protection (e.g., NIOSH-approved P95/P1 filters for low exposure or OV/AG/P99 respirators for high concentrations). Environmental controls include avoiding drainage systems and using secondary containment for spills. Stability tests under ambient conditions are recommended to assess decomposition risks .
Advanced: How can stereochemical challenges during synthesis be addressed?
The tert-butyl group’s axial/equatorial positioning in cyclic intermediates can influence reactivity. For example, low-temperature NMR analysis and DFT calculations with explicit solvent models help predict conformer stability in solution. Chiral auxiliaries or asymmetric catalysis may be required to control stereochemistry, as demonstrated in studies on tert-butyl-substituted triazinanes .
Basic: What analytical techniques validate the compound’s structural integrity?
Key methods include:
- NMR spectroscopy : To confirm the tert-butyl group (δ ~1.2 ppm in H NMR) and cyano functionality (C≡N stretching at ~2200 cm⁻¹ in IR).
- Mass spectrometry (MS) : For molecular ion verification (e.g., [M+Na]⁺ peaks).
- HPLC : To assess purity and detect trace impurities .
Advanced: How can contradictions in spectral data be resolved?
Discrepancies between predicted and observed spectral data (e.g., unexpected C shifts) may arise from conformational flexibility or solvent effects. Single-crystal X-ray diffraction provides definitive structural confirmation, as applied to tert-butyl 2-methyl-2-(4-nitrophenyl)acetate . Computational tools like Gaussian or ORCA can model solvent interactions to reconcile experimental and theoretical results .
Advanced: What role does this compound play in drug discovery?
This compound serves as a versatile intermediate for synthesizing bioactive molecules. For instance, it can be functionalized into pyridine or thiazole derivatives with potential antimicrobial or anticancer properties. Medicinal chemistry studies often couple it with pharmacophores like nitropyridines to enhance target binding .
Basic: How should the compound be stored to ensure stability?
Store in airtight, light-resistant containers at –20°C to prevent hydrolysis or thermal decomposition. Regularly monitor for discoloration or gas evolution, which may indicate degradation. Avoid proximity to strong oxidizing agents or acids .
Advanced: What strategies mitigate hazards during large-scale synthesis?
Scale-up introduces risks like exothermic runaway reactions. Implement:
- In-line monitoring : Use ReactIR or PAT tools to track reaction kinetics.
- Dilution protocols : Reduce reagent concentration to manage heat generation.
- Waste management : Neutralize hazardous byproducts (e.g., chlorinated residues) before disposal .
Advanced: How is computational chemistry applied to optimize its reactivity?
Density functional theory (DFT) calculations predict electron density distributions and reaction pathways. For example, modeling the nucleophilic attack of cyanoacetate on chloroacetyl chloride can identify transition states and guide catalyst design. Solvent effects are incorporated using implicit (e.g., PCM) or explicit solvent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
